1-Nitro-4-(2-nitrovinyl)benzene
Description
Contextualization of Nitrovinyl Compounds in Organic Synthesis and Material Science Research
Nitrovinyl compounds, or nitroalkenes, are a class of organic molecules that have proven to be exceptionally versatile building blocks in organic synthesis. mdpi-res.comfrontiersin.org Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations. mdpi-res.com This activation makes them excellent Michael acceptors, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. mdpi-res.comscispace.com This reactivity is fundamental to the construction of complex molecular frameworks.
In the realm of organic synthesis, nitrovinyl compounds are key intermediates for producing a wide array of other functional groups. frontiersin.orguts.edu.au For instance, the nitro group can be readily converted into amines, carbonyls, and other functionalities, making nitroalkenes valuable precursors for the synthesis of pharmaceuticals, natural products, and agrochemicals. frontiersin.orguts.edu.au The Henry reaction (nitro-aldol reaction) and Michael addition are classic examples of named reactions where nitro compounds are pivotal. uts.edu.ausci-hub.se Furthermore, nitroalkenes participate in various cycloaddition reactions, serving as heterodienes or dienophiles to construct heterocyclic compounds like pyrroles and other nitrogen-containing rings. scispace.com
The unique electronic characteristics of nitrovinyl compounds also make them subjects of interest in material science. The presence of nitro groups can be exploited in the development of novel organic materials, including polymers and conductive materials.
Significance of 1-Nitro-4-(2-nitrovinyl)benzene as a Prototypical Research Subject in Nitroarene Chemistry
This compound serves as a quintessential model for research in nitroarene chemistry. Nitroarenes, which are aromatic compounds bearing one or more nitro groups, are immensely important in industrial chemistry, often serving as precursors for dyes, explosives, and pharmaceuticals. scispace.com The subject compound, with its dinitro-substituted styrene (B11656) structure, provides a platform to study the interplay of electronic effects within a conjugated system.
The presence of two potent electron-withdrawing nitro groups—one directly on the aromatic ring and one on the vinyl side chain—significantly influences the molecule's reactivity. nih.gov This electronic profile makes the benzene (B151609) ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of nitroarene chemistry. mdpi-res.comscispace.com The nitro group can act as a good leaving group in such substitutions, enabling the introduction of various nucleophiles onto the aromatic ring. mdpi-res.com
Researchers utilize this compound and its derivatives to investigate reaction mechanisms and to develop new synthetic methodologies. Its well-defined structure allows for systematic studies of how substituents affect reaction rates and regioselectivity in processes like nitration, reduction of the nitro groups, and various coupling reactions. libretexts.org The compound's reactivity as a Michael acceptor, combined with the chemistry of the aromatic nitro group, makes it a versatile tool for synthesizing polyfunctionalized aromatic compounds. mdpi-res.com
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1-nitro-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H |
InChI Key |
HABXLWPUIWFTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitro 4 2 Nitrovinyl Benzene and Analogues
Condensation-Based Synthetic Routes
Condensation reactions represent a cornerstone in the synthesis of 1-Nitro-4-(2-nitrovinyl)benzene, providing a direct method for carbon-carbon bond formation to construct the characteristic nitrovinyl moiety. These routes typically involve the reaction of an aldehyde with a nitroalkane.
Henry (Nitroaldol) Reaction and Subsequent Dehydration as a Primary Route
The Henry reaction, or nitroaldol reaction, is a classical and fundamental method for the synthesis of β-nitro alcohols, which are key intermediates in the preparation of nitroalkenes like this compound. wikipedia.orgwikipedia.org The reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org For the synthesis of the target compound, this involves the reaction between 4-nitrobenzaldehyde (B150856) and nitromethane (B149229).
The mechanism commences with the deprotonation of nitromethane by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, leading to the formation of a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol, 1-(4-nitrophenyl)-2-nitroethanol. wikipedia.org This intermediate is often not isolated and is subjected to dehydration, typically under the reaction conditions or with further heating, which eliminates a molecule of water to yield the final α,β-unsaturated nitro compound, this compound. wikipedia.orgorganic-chemistry.org
The choice of base and solvent is crucial for the reaction's success. While strong bases can be used, milder conditions are often preferred to control the reaction and avoid side products. sciencemadness.org
Table 1: Representative Conditions for Henry Reaction
| Reactants | Catalyst/Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde, Nitromethane | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | Reflux, 100°C, 6h | (E)-1-Nitro-4-(2-nitrovinyl)benzene | rsc.org |
| Benzaldehyde (B42025), Nitromethane | NaOH | Methanol (B129727) | 10-15°C | β-Nitrostyrene | orgsyn.org |
| Benzaldehyde, Nitromethane | Heterogeneous Solid Base (e.g., HT-Solgel) | None (Solvent-free) | Microwave Irradiation | β-Nitrostyrene | researchgate.net |
Knoevenagel Condensation Approaches for α,β-Unsaturated Nitro Compounds
The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds, and it is closely related to the Henry reaction, especially when a nitroalkane is used as the active methylene (B1212753) component. orgsyn.orgjlu.edu.cn The reaction involves the condensation of a compound with an active methylene group (a CH₂ group flanked by electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a weak base like an amine or its salt. orgsyn.org
In the context of this compound synthesis, nitromethane serves as the active methylene compound, and 4-nitrobenzaldehyde is the aldehyde component. The mechanism is similar to the Henry reaction: the weak base facilitates the formation of a nitronate ion, which acts as the nucleophile. orgsyn.org This attacks the aldehyde, and the resulting intermediate readily dehydrates to form the α,β-unsaturated product. jlu.edu.cn The Knoevenagel condensation is renowned for its versatility and is a classic method for preparing a wide range of unsaturated compounds. jlu.edu.cn
Nitration-Based Synthetic Approaches
An alternative to building the molecule through condensation is to start with a pre-formed styrene (B11656) backbone and introduce the nitro groups. This approach hinges on the selective reactivity of the aromatic ring and the vinyl side chain.
Selective Nitration of Styrene Precursors
The synthesis of β-nitrostyrenes can be achieved through the direct nitration of the vinyl group of styrene precursors. This method avoids the condensation step and instead focuses on the functionalization of the alkene double bond. While direct nitration of an aromatic ring is common, nitration of an alkene side chain requires specific reagents to avoid polymerization or competing ring nitration. unirioja.es
One effective method involves the in-situ generation of nitryl iodide (INO₂) from the reaction of silver nitrite (B80452) (AgNO₂) and iodine (I₂). This reagent adds regioselectively across the double bond of a styrene derivative, such as 4-nitrostyrene (B89597), to form a 1-iodo-2-nitroethylbenzene intermediate. This intermediate is unstable and is typically treated immediately with a base, such as triethylamine, to facilitate the elimination of hydrogen iodide (HI), yielding the desired β-nitrostyrene product. mdma.ch
Another approach utilizes a copper(II)-promoted system. Treating a styrene with a mixture of copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile (B52724) generates a reactive nitrating species, likely INO₂, that adds to the double bond. The resulting iodo-nitro adduct is then converted to the β-nitrostyrene in a one-pot procedure. unirioja.es This method is efficient and avoids the use of harsh nitrating agents. unirioja.es Furthermore, studies have shown that 4-nitrostyrene can react with nitric acid in dichloromethane (B109758) to form 2-nitro-1-(4-nitrophenyl)ethyl nitrate, which is a direct precursor to the target compound. rsc.org
Table 2: Nitration of Styrene Precursors
| Precursor | Reagents | Key Intermediate | Yield | Reference |
|---|---|---|---|---|
| Styrene | 1) I₂, AgNO₂; 2) Triethylamine | 1-Iodo-2-nitro-1-phenylethane | Good | mdma.ch |
| Styrene | I₂, CuO·HBF₄, NaNO₂ | 1-Iodo-2-nitro-1-phenylethane | Not specified | unirioja.es |
| 4-Nitrostyrene | HNO₃, Dichloromethane | 2-Nitro-1-(4-nitrophenyl)ethyl nitrate | Not specified | rsc.org |
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic strategies are primarily focused on enhancing the key condensation step.
Role of Brønsted Acid Catalysts in Condensation Reactions
While the Henry and Knoevenagel condensations are traditionally base-catalyzed, the use of acid catalysts can also promote the reaction. A Brønsted acid catalyst functions by activating the electrophile—in this case, the 4-nitrobenzaldehyde.
Application of Heterogeneous Catalysts (e.g., Sulfated Zirconia)
The synthesis of β-nitrostyrenes, including this compound, has benefited significantly from the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and often, enhanced stability. Among these, sulfated zirconia (SZ) has emerged as a potent solid superacid catalyst. researchgate.net
A simple and efficient protocol for synthesizing β-nitrostyrenes involves a cooperative system of sulfated zirconia and a secondary amine, such as piperidine (B6355638). researchgate.netrsc.org This method facilitates the Henry condensation reaction between an aromatic aldehyde and nitromethane. Specifically, the synthesis of (E)-1-nitro-4-(2-nitrovinyl)benzene from 4-nitrobenzaldehyde and nitromethane has been successfully demonstrated. rsc.org The reaction, carried out using a mixture of sulfated zirconia and piperidine in toluene (B28343), proceeds under microwave irradiation at 110 °C for 30 minutes, yielding the desired product. rsc.org Research shows that this method can produce (E)-1-nitro-4-(2-nitrovinyl)benzene in a 70% yield. researchgate.netrsc.org
The effectiveness of sulfated zirconia is attributed to its strong acidic properties, possessing both Brønsted and Lewis acid sites that are crucial for catalysis. researchgate.net An important advantage of this catalytic system is its reusability without the need for high-temperature reactivation, although its activity may slightly decrease over multiple runs. researchgate.net Other heterogeneous catalysts, such as amino-functionalized silica (B1680970) gel, have also been employed in continuous-flow protocols for the synthesis of β-nitrostyrene derivatives, demonstrating high selectivity and catalyst longevity. acs.org
Metal-Organic Frameworks and Transition Metal Catalysis in Related Syntheses
Recent advancements in catalysis have introduced Metal-Organic Frameworks (MOFs) and transition metal complexes as sophisticated tools for synthesizing nitro compounds and their derivatives. While direct synthesis of this compound using these methods is not prominently documented, their application in related syntheses highlights their potential.
Metal-Organic Frameworks can serve as highly effective catalysts or reagent hosts. For instance, a robust MOF, Zr-bptc, has been shown to capture nitrogen dioxide (NO₂) from the air and subsequently use it as a nitrating agent for various aromatic compounds like benzene (B151609) and phenol (B47542) under ambient conditions. nih.gov This "waste-to-chemicals" approach demonstrates the potential for MOFs in developing more sustainable nitration pathways. nih.gov Additionally, a thiourea-functionalized metal-organic macrocycle has been developed for the catalysis of Michael additions of malonates to β-nitrostyrenes, showcasing the tunability of MOFs for specific organic transformations. rsc.org
Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. youtube.com Palladium-catalyzed reactions, for example, have been employed in the reductive cyclization of o-nitrostyrenes in the presence of carbon monoxide to produce valuable benzo-fused lactams. acs.org The selectivity of these reactions can be finely tuned by the choice of ligands and palladium precursors. acs.org Furthermore, rhodium catalysts supported on iron oxides have demonstrated high chemoselectivity in the hydrogenation of the nitro group in nitrostyrenes to yield vinylanilines, without reducing the vinyl group. researchgate.net Iron-based catalysts have also been investigated for the reduction of various nitro compounds. acs.org These examples underscore the power of transition metal catalysis in achieving selective transformations on molecules containing the nitro group, a key feature of this compound and its analogues. acs.orgresearchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity
The efficiency, yield, and stereochemical outcome of the synthesis of this compound and related nitrostyrenes are highly dependent on the careful optimization of reaction conditions, particularly the choice of solvent and reaction temperature.
Solvent Effects on Synthetic Outcomes
The solvent medium plays a crucial role in the course of chemical reactions involving nitrostyrenes. In the synthesis of β-nitrostyrenes via the Henry condensation, solvents like methanol and toluene are commonly employed. rsc.orgnih.gov For the sulfated zirconia-catalyzed synthesis of this compound, toluene is used as the solvent. rsc.org
Temperature Influence on Reaction Pathways and Product Distribution
Reaction temperature is a powerful lever for controlling reaction rates and, in some cases, the distribution of products. The synthesis of β-nitrostyrenes often involves carefully controlled temperature profiles. For instance, a general procedure for preparing para-substituted nitrostyrenes involves refluxing the reactants in acetic acid at 100 °C for several hours. rsc.org In contrast, another common method involves a cooled addition of sodium hydroxide (B78521) solution to a mixture of the aldehyde and nitromethane in methanol, ensuring the temperature is maintained below 15 °C to control the initial exothermic reaction. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Nitro 4 2 Nitrovinyl Benzene
Michael Acceptor Reactivity and Conjugate Additions
The electron-withdrawing nature of the nitro group significantly activates the carbon-carbon double bond of the vinyl group, rendering it highly susceptible to nucleophilic attack. This makes 1-nitro-4-(2-nitrovinyl)benzene an excellent Michael acceptor. makingmolecules.commasterorganicchemistry.com
Nucleophilic Addition Reactions to the Activated Olefin
The activated olefin in this compound readily undergoes conjugate addition, also known as Michael addition, with a wide range of nucleophiles. makingmolecules.commasterorganicchemistry.com This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry. sctunisie.org The general mechanism involves the addition of a nucleophile to the β-carbon of the nitrovinyl group, which pushes the π-electrons onto the electronegative oxygen atoms of the nitro group, forming a stabilized enolate intermediate. Subsequent protonation yields the final adduct. masterorganicchemistry.comlibretexts.org
Common nucleophiles (Michael donors) for this reaction include enolates derived from ketones and aldehydes, malonates, and amines. makingmolecules.comlibretexts.org The reaction is often catalyzed by a base, which serves to generate the nucleophilic species. sctunisie.orgnih.gov For instance, the reaction of aldehydes with nitroalkenes can be catalyzed by organocatalysts like diphenylprolinol silyl (B83357) ether, which proceeds through an enamine intermediate. encyclopedia.puborgsyn.org
Table 1: Examples of Nucleophilic Addition to Nitroalkenes
| Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Acetaldehyde (B116499) | (E)-(2-nitrovinyl)benzene | (S)-Diphenylprolinol silyl ether | γ-Nitroaldehyde |
| Cyclohexanone | trans-β-Nitrostyrenes | Chiral pyrrolidine (B122466) catalyst in water | Substituted γ-nitroketone |
| Dimethyl malonate | (E)-1-chloro-4-(2-nitrovinyl)benzene | Dihydrocupreine derivative | Substituted malonate |
This table presents a selection of nucleophilic addition reactions to nitroalkenes, illustrating the variety of donors and catalysts employed. encyclopedia.pubthieme-connect.comresearchgate.netbuchler-gmbh.com
Asymmetric Michael Additions to Nitroalkenes
The development of asymmetric Michael additions to nitroalkenes, including β-nitrostyrenes, represents a significant advancement in stereoselective synthesis. mdpi.com This is often achieved using chiral organocatalysts, which can induce high levels of enantioselectivity and diastereoselectivity. mdpi.com These catalysts, such as those derived from cinchona alkaloids or chiral diamines, create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. researchgate.netmdpi.comacs.org
For example, organocatalysts based on (R,R)-1,2-diphenylethylenediamine (DPEN) have been successfully used in the asymmetric Michael addition of ketones and aldehydes to α,β-unsaturated nitroalkenes. mdpi.commdpi.com The primary amine of the catalyst reacts with the carbonyl compound to form a chiral enamine. This enamine then adds to the nitroalkene, with the stereochemical outcome controlled by the catalyst's structure. mdpi.com The use of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, is a common strategy to achieve high stereocontrol. researchgate.netmdpi.com
Table 2: Organocatalysts in Asymmetric Michael Additions to Nitroalkenes
| Catalyst Type | Nucleophile | Electrophile | Key Feature |
|---|---|---|---|
| Cinchona alkaloid derivatives | α-Aminomaleimides | β-Nitrostyrenes | First asymmetric Michael addition of this donor type. |
| Pyrrolidine modified PANF | Ketones | trans-β-Nitrostyrenes | Catalyst supported on a polymer fiber, allowing for flow reactions and reuse. |
| C2-symmetric bipiperidine derivatives | Aldehydes | Nitroolefins | High diastereo- and enantioselectivity via an enamine intermediate. |
This table highlights various organocatalytic systems for the asymmetric Michael addition to nitroalkenes, showcasing the diversity of catalysts and their specific applications. thieme-connect.commdpi.comacs.orgacs.org
Role of the α,β-Unsaturated Nitro Functional Group as a Michael Acceptor Pharmacophore
The α,β-unsaturated nitro functional group is recognized as a Michael acceptor pharmacophore, meaning it can covalently interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. frontiersin.org This reactivity is the basis for the biological activity of many compounds containing this motif. nih.govfrontiersin.org The Michael addition reaction with cellular targets can lead to the modulation of various biological pathways. frontiersin.org For instance, α,β-unsaturated carbonyl compounds, a related class of Michael acceptors, are known to exhibit cytotoxic effects by targeting mitochondria. nih.gov The electrophilic nature of the α,β-unsaturated system in this compound is crucial for its potential pharmacological activity. frontiersin.orgnih.gov
Reductive Transformations of Nitro Groups
The two nitro groups in this compound can be reduced to amino functionalities, a transformation of significant synthetic utility. masterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.
Catalytic Hydrogenation and Hydride Reduction to Amino Functionalities
Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. masterorganicchemistry.comcommonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net The reaction is generally clean, with water being the primary byproduct. rsc.org However, catalytic hydrogenation can sometimes be too harsh for molecules with other sensitive functional groups. commonorganicchemistry.com
Alternatively, hydride reducing agents like lithium aluminum hydride (LiAlH4) can be employed. commonorganicchemistry.com While LiAlH4 is effective for reducing aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds can sometimes lead to the formation of azo compounds as byproducts. commonorganicchemistry.com The reduction of ω-nitrotrimethoxystyrene with lithium aluminum hydride is a known step in the synthesis of mescaline. wikipedia.org
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity/Notes |
|---|---|---|
| H2, Pd/C | Hydrogen gas, catalyst | Highly efficient for both aromatic and aliphatic nitro groups, but can reduce other functional groups. commonorganicchemistry.com |
| H2, Raney Nickel | Hydrogen gas, catalyst | Often used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe, acid (e.g., AcOH) | Metal in acidic medium | Mild conditions, can be selective in the presence of other reducible groups. commonorganicchemistry.com |
| SnCl2 | Acidic or neutral conditions | Mild and selective for nitro groups. commonorganicchemistry.comstackexchange.com |
This table summarizes common reagents and conditions for the reduction of nitro groups to amines, highlighting their respective advantages and limitations.
Chemoselective Reduction Methodologies
A significant challenge in the reduction of this compound is the chemoselective reduction of one nitro group in the presence of the other, or in the presence of the reducible vinyl group. Various methods have been developed to address this. For instance, tin(II) chloride (SnCl2) is known for its ability to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like nitriles or esters. stackexchange.com Sodium sulfide (B99878) (Na2S) can sometimes selectively reduce one nitro group in the presence of another, although it is generally ineffective for aliphatic nitro groups. commonorganicchemistry.com
Recent advancements have focused on developing catalytic systems that offer high chemoselectivity. For example, a hybrid nanocatalyst of copper nanoparticles on carbon dots has been shown to achieve over 99% selectivity for the formation of 4-aminostyrene from 4-nitrostyrene (B89597) under visible light irradiation in an aqueous solvent. rsc.org Similarly, iron-based catalyst systems using formic acid as a reducing agent have demonstrated good to excellent yields in the reduction of nitroarenes with tolerance for other reducible groups. organic-chemistry.org
Oxidative Transformations
The double bond in the nitrovinyl group and the aromatic ring are both susceptible to oxidation, with the outcome depending on the strength and nature of the oxidizing agent.
Under vigorous oxidizing conditions, the carbon-carbon double bond of the nitrovinyl group in this compound can be cleaved. jove.com Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) are capable of breaking both the σ and π bonds of the alkene. savemyexams.commasterorganicchemistry.com This oxidative cleavage results in the formation of 4-nitrobenzoic acid. The reaction proceeds through the initial formation of a diol, which is then further oxidized, leading to the cleavage of the C-C bond. savemyexams.com The terminal carbon of the nitrovinyl group, being monosubstituted, is oxidized to carbon dioxide. jove.com
Ozonolysis represents another powerful method for cleaving the double bond. wikipedia.orgbyjus.com The reaction involves the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). msu.eduorganic-chemistry.org This intermediate rearranges to a more stable secondary ozonide. organic-chemistry.orglibretexts.org Subsequent work-up under oxidative conditions, typically with hydrogen peroxide (H₂O₂), cleaves the ozonide and oxidizes the resulting fragments to carboxylic acids. organic-chemistry.orglibretexts.org In the case of this compound, this process would yield 4-nitrobenzoic acid.
Table 1: Oxidative Cleavage of this compound
| Oxidizing Agent | Conditions | Major Product |
| Potassium Permanganate (KMnO₄) | Hot, Concentrated | 4-Nitrobenzoic Acid |
| Ozone (O₃), followed by H₂O₂ | Reductive or Oxidative Work-up | 4-Nitrobenzoic Acid |
Electrophilic Aromatic Substitution Dynamics
The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the aromatic ring towards electrophiles.
The nitro group is a potent deactivating group in electrophilic aromatic substitution (EAS) reactions. numberanalytics.comvaia.com It deactivates the benzene (B151609) ring through a combination of a strong electron-withdrawing inductive effect and a resonance effect. vaia.comyoutube.com The positive charge on the nitrogen atom inductively pulls electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com
Resonance structures of nitrobenzene (B124822) show that the nitro group withdraws electron density from the ortho and para positions, creating partial positive charges at these sites. quora.com In this compound, the nitrovinyl group also acts as a deactivating group, further reducing the electron density of the aromatic ring. The combined deactivating effect of both the nitro and nitrovinyl groups makes the aromatic ring in this compound significantly less reactive towards electrophilic attack compared to benzene. numberanalytics.com Consequently, forcing conditions, such as the use of strong acids and high temperatures, are typically required for electrophilic substitution to occur. numberanalytics.comgalaxy.ai
Electrophilic attack on the deactivated aromatic ring of this compound proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion. galaxy.aiyoutube.com The formation of this intermediate is the rate-determining step of the reaction. masterorganicchemistry.com The stability of the sigma complex is a critical factor in determining the orientation of substitution.
The electron-withdrawing nature of the nitro groups destabilizes the positively charged sigma complex. libretexts.org When an electrophile attacks the positions ortho or para to a nitro group, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. libretexts.org In contrast, meta-attack avoids this destabilizing arrangement. libretexts.org Therefore, the nitro group is a meta-director in electrophilic aromatic substitution. In this compound, the positions meta to the existing nitro group would be the least deactivated and therefore the most likely sites for further electrophilic attack.
Meisenheimer complexes are a specific type of sigma-adduct formed by the addition of a nucleophile to an electron-deficient aromatic ring. mdpi.com While not directly involved in electrophilic substitution, the study of their stability provides insight into the electron-deficient nature of nitroaromatic compounds. rsc.orgrsc.org The high stability of some Meisenheimer complexes underscores the potent electron-withdrawing capacity of nitro groups, which is the same property that deactivates the ring towards electrophiles. mdpi.com
Novel Reaction Pathways and Mechanistic Elucidation
The unique combination of functional groups in this compound opens up possibilities for novel reaction pathways, particularly those involving intramolecular interactions.
The nitrovinyl group can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. oxfordsciencetrove.comnih.govresearcher.lifeorganic-chemistry.org These reactions are often driven by the formation of a stable heterocyclic ring system. For instance, derivatives of 2-(2-nitrovinyl)phenols and anilines can undergo intramolecular cyclization to form benzofurans and indoles, respectively.
Role as a Nitrosating Reagent in Specific Transformations
The direct role of this compound as a nitrosating reagent in specific chemical transformations is not extensively documented in scientific literature. Typically, nitrosating agents are compounds that can deliver a nitroso group (–N=O) to a substrate. Common nitrosating agents include nitrous acid (HNO₂), generated from nitrites and acid, nitrosyl halides (e.g., NOCl), and nitrogen oxides such as dinitrogen trioxide (N₂O₃). wikipedia.orgeuropa.eu These agents are electrophilic and react readily with nucleophiles like secondary amines to form N-nitrosamines. wikipedia.orgeuropa.eu
Organic nitro compounds, such as this compound, are not typically direct nitrosating agents. However, they can be precursors to nitrosating species under certain reaction conditions. For instance, the reduction of a nitro group can lead to the formation of nitroso compounds, hydroxylamines, and ultimately amines. acs.org Under specific metabolic or chemical environments, the nitro moiety could potentially be converted into a species capable of nitrosation.
The process of nitrosation is crucial in various chemical syntheses and is also a subject of concern in pharmacology due to the potential formation of carcinogenic nitrosamine (B1359907) impurities in drug products. contractpharma.com The formation of N-nitroso compounds generally requires a secondary or tertiary amine and a nitrosating agent. contractpharma.com The reaction rate is often dependent on pH, with acidic conditions generally favoring the formation of the active nitrosating species from precursors like nitrite (B80452). europa.eu
While direct evidence is lacking for this compound, its chemical structure, featuring two nitro groups, suggests a high degree of electrophilicity and potential for complex reactivity. The vinyl nitro group, in particular, renders the β-carbon highly susceptible to nucleophilic attack. It is plausible that under reductive conditions, intermediates could be formed that might participate in subsequent nitrosation reactions, but this remains a subject for further investigation.
Investigation of Electron Transfer Processes and Reactive Intermediates
The chemical reactivity of this compound is significantly influenced by electron transfer processes, leading to the formation of various reactive intermediates. The presence of both an aromatic nitro group and a nitrovinyl group, both potent electron-withdrawing moieties, dictates the molecule's electronic properties and its susceptibility to reduction.
Electron Density and Reactivity
Studies on the related compound, β-nitrostyrene, provide insight into the electronic characteristics of the nitrovinyl group. The molecule possesses a polarized C=C double bond due to the strong electron-withdrawing nature of the nitro group, making the β-carbon electrophilic and a prime target for nucleophilic attack. rsc.org Molecular electron density theory (MEDT) studies on β-nitrostyrene isomers indicate a high chemical potential, signifying a high electrophilicity. rsc.org This inherent electrophilicity drives many of its reactions, such as Michael additions and cycloadditions. acs.org
Formation of Radical Anions
A key feature of the reactivity of nitroaromatic compounds is their ability to accept an electron to form a radical anion. nih.gov The one-electron reduction of nitrobenzene, for example, produces the nitrobenzene radical anion (C₆H₅NO₂•⁻). researchgate.net This process is often the initial step in the electrochemical or chemical reduction of these compounds. acs.org For this compound, the presence of two nitro groups would facilitate this process, making it a potent electron acceptor.
Reactive Intermediates in Reduction Pathways
Further reduction of the nitro groups in this compound can lead to a cascade of reactive intermediates. The typical reduction pathway for a nitro group involves the following species:
Nitroso Compound (R-NO): Formed via a two-electron reduction. These are often more easily reduced than the parent nitro compound. acs.org
Hydroxylamine (R-NHOH): A further two-electron reduction product. Hydroxylamines are nucleophilic and can react with electrophilic species. acs.org
Aniline (R-NH₂): The final product of a six-electron reduction. acs.org
In the context of this compound, the reduction can occur at either the aromatic or the vinyl nitro group. Early studies on nitrostyrenes indicated that under acidic conditions, reduction of the nitro group to form an oxime is observed, while in other conditions, hydrodimerization at the β-position is favored. acs.org The interplay between these reduction pathways can lead to a complex mixture of products, including azoxybenzenes, formed from the reaction between a nitroso intermediate and a hydroxylamine. acs.org The specific intermediates formed are highly dependent on the reaction conditions, including the reducing agent used and the pH of the medium.
Below is a table summarizing the conceptual electronic properties of β-nitrostyrene isomers, which serve as a model for understanding the reactivity of the nitrovinyl moiety in this compound.
| Property | (E)-β-nitrostyrene | (Z)-β-nitrostyrene |
| Electronic Chemical Potential (μ) | -4.79 eV | -4.78 eV |
| Chemical Hardness (η) | 4.31 eV | 4.24 eV |
| Relative Energy | 0.0 kcal/mol | +6.1 kcal/mol |
| Data derived from theoretical calculations and provides a comparative basis for reactivity. rsc.org |
The investigation of these electron transfer processes and the characterization of the resulting reactive intermediates are crucial for understanding the mechanistic underpinnings of the diverse reactivity of this compound and for harnessing its potential in synthetic chemistry.
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-Nitro-4-(2-nitrovinyl)benzene, offering precise information about the chemical environment of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Constant Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the distinct types of protons within the this compound molecule and their connectivity. The chemical shifts (δ) are indicative of the electronic environment surrounding each proton. For instance, the protons on the aromatic ring are influenced by the electron-withdrawing nitro group, leading to their resonance at different frequencies compared to the vinyl protons.
A detailed analysis of the ¹H NMR spectrum reveals the chemical shifts and coupling constants that are characteristic of this compound. The interaction between neighboring, non-equivalent protons gives rise to signal splitting, and the magnitude of this splitting, known as the coupling constant (J), provides valuable information about the dihedral angle between these protons, which is crucial for determining stereochemistry.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl Proton (α) | 7.57 | Doublet | 13.6 |
| Vinyl Proton (β) | 7.99 | Doublet | 13.7 |
| Aromatic Protons | 7.45 (d), 7.26 (d) | Doublet | 8.1, 7.9 |
This table presents typical ¹H NMR data for a derivative, (E)-1-methyl-4-(2-nitrovinyl)benzene, which serves as a close structural analog to illustrate the expected spectral features of this compound. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete characterization of the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.
The presence of the nitro groups and the vinyl moiety significantly influences the chemical shifts of the attached and nearby carbon atoms. For example, the carbon atom directly bonded to the nitro group on the benzene (B151609) ring (ipso-carbon) and the vinyl carbons exhibit characteristic downfield shifts.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | ~147-149 |
| Aromatic CH | ~124-130 |
| Vinyl CH | ~136-139 |
| Vinyl CH-NO₂ | ~139-143 |
Note: The chemical shift ranges are general for nitro-substituted aromatic and vinyl groups and may vary slightly for the specific compound.
Elucidation of Vinyl Proton Conformation and (E)-Geometry Confirmation
A critical aspect of the structural elucidation of this compound is the determination of the geometry around the carbon-carbon double bond of the vinyl group. This is readily achieved by analyzing the coupling constant between the two vinyl protons in the ¹H NMR spectrum.
The magnitude of the vicinal coupling constant (³J) across the double bond is stereochemically dependent. For a trans or (E)-configuration, where the protons are on opposite sides of the double bond, the coupling constant is typically in the range of 11-18 Hz. libretexts.org Conversely, for a cis or (Z)-configuration, the coupling constant is smaller, generally between 6-15 Hz. libretexts.org In the case of this compound and its derivatives, the observed coupling constants for the vinyl protons are consistently in the higher end of this range, confirming the (E)-geometry of the nitrovinyl group. For example, a coupling constant of approximately 13.7 Hz is reported for a closely related compound, which strongly supports the trans arrangement of the vinyl protons. rsc.org
Infrared (IR) and Raman Spectroscopy: Probing Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.
Identification of Characteristic Asymmetric and Symmetric Nitro Group Stretches
The nitro group (NO₂) is a strong chromophore in IR spectroscopy, exhibiting two distinct and intense stretching vibrations. These are the asymmetric (νas) and symmetric (νs) stretching modes of the N-O bonds. For aromatic nitro compounds, the asymmetric stretch typically appears in the region of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com The presence of strong absorption bands in these regions in the IR spectrum of this compound provides definitive evidence for the presence of the nitro groups. These bands are often among the most intense in the spectrum, making the identification of the nitro functionality straightforward. spectroscopyonline.com
Analysis of Vinyl Group Vibrational Modes
The vinyl group (-CH=CH-) also gives rise to characteristic vibrational modes in both IR and Raman spectra. The C=C stretching vibration typically appears in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the vinyl protons are observed above 3000 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations (wagging) of the vinyl group are particularly informative for determining the substitution pattern of the double bond. For a trans-disubstituted alkene, a strong band is typically observed in the 980-960 cm⁻¹ region. The presence of this band in the spectrum of this compound would further corroborate the (E)-geometry established by NMR spectroscopy.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitro (Aromatic) | Asymmetric Stretch | 1550-1475 |
| Nitro (Aromatic) | Symmetric Stretch | 1360-1290 |
| Vinyl | C=C Stretch | 1650-1600 |
| Vinyl | C-H Stretch | >3000 |
| Vinyl (trans) | C-H Out-of-Plane Bend | 980-960 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Ion Determination
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for determining its molecular ion. In a typical GC-MS analysis, the compound is vaporized and separated from any impurities as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are detected.
For this compound, GC-MS analysis confirms its molecular weight by identifying the molecular ion peak (M⁺). The molecular weight of this compound is 194.14 g/mol . nih.govcymitquimica.com The mass spectrum will show a prominent peak at a mass-to-charge ratio (m/z) corresponding to this value. The presence of a single major peak at the expected retention time in the gas chromatogram is a strong indicator of the compound's purity. Various studies have utilized GC-MS to monitor the progress of reactions that synthesize nitrostyrene (B7858105) derivatives, confirming the conversion of starting materials to the desired product. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 194.14 g/mol | nih.govcymitquimica.com |
| Molecular Ion Peak (m/z) | 194 |
Note: The observed molecular ion peak may vary slightly depending on the specific instrumentation and ionization method used.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a more precise measurement of the mass of a molecule than standard mass spectrometry. This precision allows for the determination of the elemental formula of a compound with a high degree of confidence. The exact mass of this compound (C₈H₆N₂O₄) has been calculated and experimentally verified using HRMS.
The calculated exact mass of this compound is 194.0328 Da. nih.gov HRMS analysis of a purified sample would yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆N₂O₄ | nih.govnih.gov |
| Calculated Exact Mass | 194.0328 Da | nih.gov |
X-ray Crystallography
Determination of Solid-State Molecular Conformation and Planarity
X-ray crystallographic studies of (E)-1-nitro-4-(2-nitrovinyl)benzene reveal that the molecule is nearly planar in the solid state. nih.gov The asymmetric unit of the crystal structure contains two independent molecules that exhibit similar geometries. nih.gov The planarity of the molecule is an important feature, influencing its electronic properties and how it packs in a crystal lattice.
The dihedral angle between the plane of the benzene ring and the nitrovinyl group is small, indicating a high degree of coplanarity. nih.gov For instance, in one of the independent molecules, the dihedral angle between the C1-C6 benzene ring and the N1/O1/O2/C7/C8 plane of the nitrovinyl group is reported to be 2.9(1)°. nih.gov Similarly, the dihedral angle between the nitro group attached to the benzene ring and the ring itself is also small, at 1.4(4)°. nih.gov This near-planar conformation allows for extended π-conjugation across the molecule.
Table 3: Selected Dihedral Angles for (E)-1-Nitro-4-(2-nitrovinyl)benzene from X-ray Crystallography
| Planes | Dihedral Angle (°) | Reference |
| Benzene Ring (C1-C6) and Nitrovinyl Group (N1/O1/O2/C7/C8) | 2.9(1) | nih.gov |
| Benzene Ring (C1-C6) and Nitro Group (N2/O3/O4) | 1.4(4) | nih.gov |
Confirmation of (E)-Configuration of the Nitrovinyl Moiety
The geometry around the carbon-carbon double bond of the vinyl group is a critical aspect of the structure of this compound. X-ray crystallography unambiguously confirms the (E)-configuration of the nitrovinyl moiety. nih.gov This means that the nitro group and the phenyl group are on opposite sides of the double bond, which is the more stable trans configuration. This stereochemistry is consistent across both independent molecules found in the asymmetric unit. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C–H···O Interactions)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In the crystal structure of (E)-1-nitro-4-(2-nitrovinyl)benzene, the molecules are linked into a three-dimensional network through a combination of interactions. nih.gov
A significant type of intermolecular interaction observed is the C–H···O hydrogen bond. nih.gov These interactions occur between a hydrogen atom attached to a carbon atom (the C-H donor) and an oxygen atom of a nitro group on a neighboring molecule (the acceptor). These hydrogen bonds, while weaker than conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in stabilizing the crystal lattice. rsc.orgresearchgate.net The insertion of nitro groups into a benzene-based molecule facilitates the formation of these stronger C–H···O interactions. rsc.orgresearchgate.net
Table 4: Intermolecular Interactions in the Crystal Structure of (E)-1-Nitro-4-(2-nitrovinyl)benzene
| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Reference |
| C–H···O Hydrogen Bond | C-H, O-N | - | nih.gov |
| N···O Contact | N, O | 2.834(3) - 2.861(3) | nih.gov |
Note: Specific distances for C–H···O hydrogen bonds are detailed in the crystallographic information file (CIF) of the published structure.
Theoretical and Computational Chemistry Studies of 1 Nitro 4 2 Nitrovinyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For 1-Nitro-4-(2-nitrovinyl)benzene, these studies focus on its electronic configuration and molecular geometry, which are key determinants of its chemical behavior.
The electronic structure of this compound is characterized by a benzene (B151609) ring substituted with two strong electron-withdrawing groups: a nitro group (-NO₂) at the para position and a nitrovinyl group (-CH=CHNO₂). These groups significantly influence the electron density distribution across the molecule.
Experimental studies using X-ray diffraction on (E)-1-Nitro-4-(2-nitrovinyl)benzene have revealed precise details about its molecular geometry. The asymmetric unit cell of the crystal contains two independent molecules that are nearly identical in their conformation. nih.gov Both molecules are largely planar, which facilitates π-electron delocalization across the entire system. nih.gov
Computational geometry optimization, typically performed using quantum chemical methods, seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For this compound, these calculations confirm the planarity observed experimentally. The dihedral angles, which describe the rotation around bonds, are of particular interest. For instance, the angle between the plane of the benzene ring and the nitro group is small, indicating significant conjugation. nih.gov Similarly, the nitrovinyl group tends to be coplanar with the aromatic ring to maximize electronic interaction. nih.gov
Table 1: Selected Crystallographic and Geometric Data for (E)-1-Nitro-4-(2-nitrovinyl)benzene
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Dihedral Angle Data | ||
| Benzene Ring / C-Nitro Group | 2.9 (1)° | 2.9 (1)° |
| Benzene Ring / N-Nitro Group | 1.4 (4)° | 2.9 (4)° |
| Configuration | trans | trans |
Data sourced from crystallographic studies. nih.gov The planarity is a key feature confirmed by both experimental data and theoretical optimizations.
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. A key application is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net
In this compound, the presence of two potent electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and the LUMO compared to unsubstituted benzene. researchgate.net This effect makes the molecule a strong electron acceptor (electrophile). The small HOMO-LUMO gap facilitates electronic transitions and indicates a high potential for reactivity, particularly towards nucleophiles. researchgate.net Charge transfer within the molecule, from the benzene ring to the nitro and nitrovinyl substituents, is a significant feature revealed by HOMO-LUMO analysis. researchgate.net
Table 2: Representative Frontier Orbital Energies for Related Nitroaromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nitrobenzene (B124822) | -7.29 | -1.41 | 5.88 |
| 4-Nitroaniline | -6.51 | -2.27 | 4.24 |
| 1,2-Dichloro-4-nitrobenzene | -8.11 | -3.95 | 4.16 |
These values, calculated for structurally related compounds using DFT methods, illustrate the effect of nitro substitution on frontier orbital energies. researchgate.netnih.gov A smaller energy gap generally correlates with higher reactivity.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. It has proven to be highly effective for investigating various aspects of this compound, from its spectroscopic properties to its reaction mechanisms.
DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. Vibrational frequencies from Infrared (IR) and Raman spectroscopy, as well as chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy, can be computed. nih.gov
For this compound, DFT calculations would predict characteristic vibrational modes. These include symmetric and asymmetric stretching frequencies for the NO₂ groups, the C=C stretching of the vinyl bridge, and various stretching and bending modes associated with the substituted benzene ring. By comparing these calculated frequencies (often scaled to correct for systematic errors) with experimental IR and Raman spectra, a detailed assignment of the spectral bands can be achieved. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values to confirm the electronic environment of each nucleus. nih.gov
Table 3: Typical Vibrational Frequencies for Key Functional Groups in Nitroaromatics
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1530 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1355 |
| Vinyl (C=C) | Stretch | ~1620 - 1640 |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| Aromatic Ring | C=C Stretch | ~1400 - 1600 |
These ranges are based on DFT calculations for similar nitro-substituted aromatic compounds and serve as a reference for interpreting the vibrational spectrum of this compound. nih.gov
The high electrophilicity of the benzene ring in this compound makes it susceptible to nucleophilic attack. DFT is an essential tool for elucidating the mechanisms of such reactions by mapping the potential energy surface. This involves identifying reactants, products, and any intermediates or transition states that connect them.
A key reaction pathway is the nucleophilic aromatic substitution (SₙAr), where a nucleophile adds to the ring. DFT calculations show that this process typically proceeds via a two-step mechanism. msu.edu The first step, which is usually rate-limiting, is the addition of the nucleophile to an electron-deficient carbon atom of the benzene ring. researchgate.net This leads to the formation of a high-energy transition state, followed by a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. researchgate.netnih.gov The electron-withdrawing nitro groups are crucial for stabilizing the negative charge in this intermediate. msu.edu DFT can precisely calculate the activation energy barrier by locating the transition state structure, providing critical insights into the reaction kinetics. nih.gov
Aromaticity is a fundamental concept in chemistry, and its change during a reaction is a key mechanistic feature. DFT calculations allow for the quantification of aromaticity using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov
During the nucleophilic addition to this compound, the aromaticity of the benzene ring is temporarily lost. The reactant molecule is aromatic, but the formation of the σ-adduct intermediate involves the rehybridization of the attacked carbon atom from sp² to sp³, breaking the cyclic conjugation. nih.gov This results in a non-aromatic cyclohexadienyl anion structure. researchgate.netnih.gov DFT calculations can track the change in aromaticity indices along the reaction coordinate. The HOMA value, for example, would be close to 1 for the aromatic reactant and significantly lower (often negative or near zero) for the non-aromatic σ-adduct, providing a clear quantitative picture of the dearomatization that occurs during this key mechanistic step. researchgate.netnih.gov
Computational Assessment of Electrophilicity and Nucleophilicity Indices
Theoretical studies utilizing Conceptual Density Functional Theory (DFT) provide significant insights into the reactivity of molecules like this compound. Within this framework, global reactivity indices such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are calculated to quantify the electrophilic and nucleophilic nature of a chemical species. The electrophilicity index (ω) is particularly valuable as it measures the stabilization in energy when the system acquires an additional electronic charge from the environment.
For the class of β-nitrostyrenes, to which this compound belongs, these computational tools are essential for understanding their chemical behavior. nih.gov The presence of the electron-withdrawing nitro group (-NO2) on the vinyl side chain significantly activates the alkene, rendering it an excellent Michael acceptor. uc.pt This activation makes the β-carbon of the nitrovinyl group highly electrophilic and susceptible to attack by nucleophiles. nih.gov
A Molecular Electron Density Theory (MEDT) study on isomeric (Z)- and (E)-β-nitrostyrenes confirmed that their polar reactions are characterized by the attack of a nucleophile on the electrophilically activated β-position of the nitrostyrene (B7858105). nih.gov This behavior is well-explained by the analysis of conceptual DFT reactivity indices. nih.gov While specific values for this compound are not detailed in the surveyed literature, the established principles allow for a qualitative understanding of its high electrophilicity. The reactivity can be understood through the calculation of global and local electrophilicity indices.
Table 1: Conceptual DFT Reactivity Indices (Illustrative) This table illustrates the typical DFT-derived indices used to assess reactivity. The values are conceptual and based on general principles for highly electrophilic nitroarenes.
| Index | Symbol | Formula | Significance |
|---|---|---|---|
| Electronic Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape from a system. |
| Chemical Hardness | η | E_LUMO - E_HOMO | Resistance to change in electron distribution. |
Molecular Dynamics and Conformational Analysis
The conformational behavior of this compound, like other β-nitrostyrene derivatives, is a critical determinant of its reactivity and biological activity. bohrium.com Computational methods, particularly ab initio molecular orbital (MO) calculations at the DFT level, are employed to investigate the molecule's stable conformations. uc.ptbohrium.com
Studies on various β-nitrostyrene derivatives reveal that the conformational preferences are largely governed by the stabilizing effects of π-electron delocalization. uc.pt There is a strong preference for a planar geometry, which allows for maximum conjugation between the aromatic ring, the C=C double bond, and the nitro group. uc.ptbohrium.com Deviations from this planarity can arise from steric hindrance, especially with bulky substituents. bohrium.com
For this compound, its structure consists of two key rotatable bonds: the C-C bond connecting the vinyl group to the phenyl ring and the C-N bond of the vinyl's nitro group. Potential energy surface scans for these rotations typically show that the lowest energy conformer is the one that maximizes planarity.
Experimental data from X-ray crystallography of (E)-1-Nitro-4-(2-nitrovinyl)benzene supports these computational findings. nih.gov The crystal structure reveals that the molecule is almost planar, adopting a trans configuration about the olefinic double bond. nih.gov The dihedral angle between the benzene ring and the nitrovinyl group is minimal, confirming the tendency towards a planar conformation that facilitates electronic conjugation. nih.gov The asymmetric unit in the reported crystal structure contains two independent molecules with nearly identical planar geometries. nih.gov
While extensive molecular dynamics simulations for this compound were not found in the reviewed literature, the conformational analysis based on static DFT calculations and crystallographic data provides a clear picture of its preferred, planar geometry. bohrium.comnih.gov This planarity is a key structural feature influencing its electronic properties and reactivity.
Synthesis and Reactivity of 1 Nitro 4 2 Nitrovinyl Benzene Derivatives and Analogues
Aromatic Ring Substituted Analogues
Synthesis and Reactivity of Halogen-Substituted Derivatives
The synthesis of halogen-substituted derivatives of 1-nitro-4-(2-nitrovinyl)benzene is commonly achieved through the Henry condensation reaction. This method involves the reaction of a halogen-substituted benzaldehyde (B42025) with nitromethane (B149229). For instance, para-substituted β-nitrostyrenes are prepared by refluxing a para-substituted aldehyde and nitromethane in acetic acid with ammonium (B1175870) acetate (B1210297) serving as the catalyst. rsc.org The reaction mixture is typically heated for several hours, and upon cooling, the product is isolated by pouring the mixture into ice water and extracting with an organic solvent. rsc.org
Specific examples of this synthesis include the formation of (E)-1-chloro-4-(2-nitrovinyl)benzene from 4-chlorobenzaldehyde (B46862), which has been reported with a yield of 82%. rsc.org Similarly, ortho- and di-substituted analogues such as (E)-1-chloro-2-(2-nitrovinyl)benzene and (E)-2,4-dichloro-1-(2-nitrovinyl)benzene have been synthesized from their respective benzaldehyde precursors with yields of 51% and 62%. rsc.org
The reactivity of these halogen-substituted derivatives is dictated by the electronic properties of the substituents on the benzene (B151609) ring. Halogens, along with the nitro group already present, are electron-withdrawing and deactivating towards electrophilic aromatic substitution. msu.edu The nitro group is a strong deactivator, and its presence makes further electrophilic substitution on the aromatic ring difficult. msu.edu The nitrovinyl group itself is a potent Michael acceptor due to the electron-withdrawing nature of the nitro group, making the β-carbon of the vinyl moiety highly electrophilic and susceptible to attack by various nucleophiles.
| Compound Name | Substituent(s) | Synthetic Method | Reported Yield (%) | Source(s) |
| (E)-1-chloro-4-(2-nitrovinyl)benzene | 4-Chloro | Henry Condensation | 82% | rsc.org |
| (E)-1-chloro-2-(2-nitrovinyl)benzene | 2-Chloro | Henry Condensation | 51% | rsc.org |
| (E)-2,4-dichloro-1-(2-nitrovinyl)benzene | 2,4-Dichloro | Henry Condensation | 62% | rsc.org |
Alkyl and Alkoxy Substituted Derivatives
Alkyl and alkoxy substituted derivatives are also synthesized via the Henry reaction, condensing the appropriately substituted benzaldehyde with nitromethane. rsc.orgnih.gov The general procedure for para-substituted variants involves refluxing the aldehyde and nitromethane in acetic acid with ammonium acetate as a catalyst. rsc.org
For example, 1-methyl-4-(2-nitrovinyl)benzene (B151960) has been prepared from p-tolualdehyde with a reported yield of 78%. rsc.org Another study reports a yield of 57% for the same compound. researchgate.net The alkoxy derivative, 1-methoxy-4-(2-nitrovinyl)benzene, is synthesized from p-anisaldehyde, with reported yields ranging from 75% to 96%. rsc.orgnih.gov
| Compound Name | Substituent(s) | Synthetic Method | Reported Yield (%) | Source(s) |
| 1-methyl-4-(2-nitrovinyl)benzene | 4-Methyl | Henry Condensation | 57-78% | rsc.orgresearchgate.net |
| 1-methoxy-4-(2-nitrovinyl)benzene | 4-Methoxy | Henry Condensation | 75-96% | rsc.orgnih.gov |
| N,N-dimethyl-4-(2-nitrovinyl)benzenamine | 4-Dimethylamino | Henry Condensation | 30% | rsc.orgnih.gov |
Dinitrovinylbenzene Isomers and their Comparative Reactivity (e.g., 1-Nitro-2-(2-nitrovinyl)benzene)
Isomers such as 1-nitro-2-(2-nitrovinyl)benzene are typically synthesized through a base-catalyzed Henry condensation of the corresponding nitrobenzaldehyde with nitromethane. For 1-nitro-2-(2-nitrovinyl)benzene, 2-nitrobenzaldehyde is condensed with nitromethane in a solvent like methanol (B129727), using a base such as sodium hydroxide (B78521) or ammonium acetate to catalyze the reaction. This process involves the deprotonation of nitromethane to form a nucleophile that attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product, with typical yields ranging from 40% to 65%.
The reactivity of 1-nitro-2-(2-nitrovinyl)benzene is dominated by the powerful electron-withdrawing nature of its two nitro groups. This high degree of electron deficiency makes the molecule an excellent electron acceptor, capable of undergoing single-electron transfer (SET) to form a radical anion. The benzene ring is strongly deactivated towards electrophilic aromatic substitution as a direct consequence of the two nitro groups.
Heterocyclic Analogues of Nitrovinylbenzene
Nitrovinyl Naphthalene (B1677914) Derivatives
The synthesis of nitrovinyl naphthalene derivatives can be achieved by applying the principles of the Henry reaction to naphthaldehyde precursors. This would involve the condensation of a naphthaldehyde (e.g., 1-naphthaldehyde or 2-naphthaldehyde) with nitromethane, analogous to the synthesis of β-nitrostyrene from benzaldehyde. wikipedia.org While specific literature on nitrovinyl naphthalenes is not as prevalent, the general synthesis of substituted naphthalenes is an active area of research due to their applications in medicinal chemistry and materials science. nih.govresearchgate.net Methodologies for creating substituted naphthalenes include metal-catalyzed reactions, cycloadditions, and benzannulations. researchgate.net
The reactivity of a nitrovinyl naphthalene would be influenced by both the extended π-system of the naphthalene core and the strong electron-withdrawing nitrovinyl substituent. The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene. The nitrovinyl group would act as a deactivating group, reducing the ring's reactivity and directing incoming electrophiles. As with other nitrovinylarenes, the vinyl group would be susceptible to nucleophilic Michael addition reactions. The unique electronic and steric properties of the naphthalene scaffold could lead to distinct reactivity patterns compared to their benzene counterparts. rasayanjournal.co.in
Nitrovinyl Indole (B1671886) Derivatives
Nitrovinyl indole derivatives are valuable synthetic intermediates. researchgate.net A common route to their synthesis involves the Vilsmeier-Haack reaction. For example, 5-nitro-1H-indole can be converted to an aldehyde intermediate, which is then condensed with nitromethane. nih.gov This key step facilitates the creation of various conjugates through subsequent reactions. nih.gov These compounds can also be involved as intermediates in cycloaddition reactions; for example, reactions of 2-(2-nitrovinyl)-1,4-benzoquinone with indoles can form fused heterocyclic systems. acs.org
The reactivity of nitrovinyl indoles is characterized by the electronic interplay between the electron-rich indole nucleus and the electron-poor nitrovinyl substituent. This "push-pull" system influences the molecule's chemical behavior. The indole ring can participate in electrophilic substitution reactions, while the nitrovinyl group is a prime site for nucleophilic attack (Michael addition). acs.org These derivatives serve as precursors for more complex molecules, including tryptamines and other biologically active compounds. researchgate.net The strategic placement of the nitrovinyl group on the indole scaffold allows for a wide range of chemical transformations, making these compounds versatile building blocks in organic synthesis. nih.govnih.gov
Nitrovinyl Furan (B31954) Derivatives
The synthesis of nitrovinyl furan derivatives, particularly 2-(2-nitrovinyl)furan, is most commonly achieved through the Henry condensation reaction. This reaction involves the condensation of a furan aldehyde, such as furfural, with a nitroalkane, like nitromethane. The reaction is typically catalyzed by a base.
One established method utilizes isobutylamine as a catalyst for the reaction between furfural and nitromethane. To obtain a product of pharmaceutical quality, activated carbon is employed as an adsorbent during the purification process. This technique is also noted for its reduced environmental impact, as gaseous waste can be absorbed in water nih.gov.
A more rapid synthesis has been reported using sodium tert-butoxide as a catalyst. In this procedure, the condensation of furfural with nitromethane is complete within fifteen minutes of stirring, a significant reduction in reaction time compared to methods requiring hours of reflux and strong agitation with catalysts like sodium hydroxide rwth-aachen.de. The resulting product, 2-(2-nitrovinyl)furan, is a crystalline yellow solid with a melting point between 68°C and 70°C rwth-aachen.de.
In terms of reactivity, 2-(2-nitrovinyl)furan can participate in various organic reactions. For instance, it has been used in the Friedel-Crafts alkylation of naphthols. This reaction can proceed in an aqueous medium and, notably, without the need for a catalyst nih.gov. Additionally, 2-(2-nitrovinyl)furan has been studied in the context of the Morita-Baylis-Hillman (MBH) reaction with diisopropyl azodicarboxylate (DIAD), leading to the formation of MBH adducts nih.gov.
Detailed research findings on the synthesis of 2-(2-nitrovinyl)furan are summarized in the table below.
| Catalyst | Reactants | Reaction Time | Key Features |
| Isobutylamine | Furfural, Nitromethane | Not specified | Use of activated carbon for purification; reduced environmental impact nih.gov. |
| Sodium tert-butoxide | Furfural, Nitromethane | 15 minutes | Rapid reaction at room temperature rwth-aachen.de. |
Nitrovinyl Pyrazole Derivatives
The introduction of a nitrovinyl group onto a pyrazole ring is a synthetic challenge, with direct vinylation being uncommon. A prevalent method for the synthesis of pyrazole derivatives involves the cycloaddition of diazo compounds with alkenes. When the alkene is a nitroalkene, this provides a direct route to nitro-functionalized pyrazolines, which can then be oxidized to the corresponding pyrazoles wikipedia.org.
One of the most versatile methods for constructing the pyrazole ring itself is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives wikipedia.org. To obtain a nitrovinyl-substituted pyrazole, a plausible synthetic route would involve a 1,3-dicarbonyl compound already bearing a nitrovinyl moiety.
Recent research has explored the [3+2] cycloaddition reactions of in situ generated donor-type diazo compounds with alkenes under visible light irradiation to afford pyrazoles and pyrazolines nih.gov. While not specifically mentioning nitroalkenes, this methodology could potentially be adapted for the synthesis of nitrovinyl pyrazole derivatives.
Another approach involves the reaction of D-galactose phenylhydrazone with nitroalkenes, which has been shown to yield pentahydroxypentylpyrazoles nih.gov. This demonstrates the feasibility of incorporating a nitro-functionalized side chain into a pyrazole ring through cyclization.
Furthermore, the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation is a known method for pyrazole synthesis wikipedia.org. If an α,β-unsaturated aldehyde containing a nitro group at a non-reacting position were used, this could potentially lead to a nitro-substituted pyrazole.
The reactivity of pyrazole itself is well-documented. It is a weakly basic compound that can be acylated, halogenated, nitrated, and sulfonated chemrxiv.org. The presence of a nitrovinyl group would significantly influence the electron density of the pyrazole ring, likely deactivating it towards electrophilic substitution and activating it towards nucleophilic attack. The vinyl group itself would be highly susceptible to Michael addition reactions due to the strong electron-withdrawing nature of the nitro group.
Structure-Reactivity Relationship Studies of Substituted Nitrovinylbenzenes
The relationship between the molecular structure of substituted nitrovinylbenzenes and their chemical reactivity has been the subject of numerous quantitative studies, often employing linear free-energy relationships (LFERs) such as the Hammett equation wikipedia.org. These studies provide valuable insights into reaction mechanisms and the electronic effects of substituents on the benzene ring.
A key area of investigation is the Michael-type addition reaction, where the β-carbon of the nitrovinyl group acts as an electrophilic center. Kinetic studies of the reaction of X-substituted β-nitrostyrenes with nucleophiles, such as cyclic secondary amines, have been conducted in acetonitrile (B52724) nih.gov. The results of these studies can be correlated using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted β-nitrostyrene, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent X, and ρ is the reaction constant which indicates the sensitivity of the reaction to substituent effects.
For the Michael addition of cyclic secondary amines to β-nitrostyrenes, Hammett plots have been generated, yielding linear correlations with positive ρ values nih.gov. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the benzene ring. This is consistent with the development of a negative charge at the α-carbon in the transition state of the rate-determining step, which is stabilized by electron-withdrawing groups. For uncatalyzed and catalyzed routes of these reactions, ρ values of 0.84 and 2.10 have been reported, respectively nih.gov.
The table below presents a summary of Hammett ρ values for the Michael addition of piperidine (B6355638) to various para-substituted β-nitrostyrenes.
| Substituent (X) | σₚ | log(kₓ/kн) |
| OCH₃ | -0.27 | -0.21 |
| CH₃ | -0.17 | -0.13 |
| H | 0.00 | 0.00 |
| Cl | 0.23 | 0.18 |
| CN | 0.66 | 0.51 |
| NO₂ | 0.78 | 0.60 |
These studies not only quantify the electronic influence of substituents on the reactivity of the nitrovinylbenzene system but also provide evidence for the proposed reaction mechanisms. For instance, a negative enthalpy of activation observed in some of these reactions suggests the presence of a stable intermediate along the reaction pathway nih.gov.
Furthermore, the unusual reactivity of ortho-hydroxy-β-nitrostyrene highlights the significant role of intramolecular interactions. The ortho-hydroxy group can lead to C-C bond cleavage following conjugate addition, a reactivity pattern not observed in other substituted β-nitrostyrenes nih.gov. This underscores the importance of considering not just electronic effects but also steric and intramolecular hydrogen bonding effects when studying the structure-reactivity relationships of these compounds.
Advanced Applications in Materials Science Research
Precursors for Functional Organic Materials
1-Nitro-4-(2-nitrovinyl)benzene serves as a valuable precursor in the synthesis of a variety of functional organic materials. The presence of two electron-withdrawing nitro groups significantly influences its reactivity, making it a key building block in organic synthesis. mdpi-res.com The nitro group, in particular, is a versatile functional group that can be transformed into other functionalities, such as amino groups, through reduction reactions. mdpi-res.comresearchgate.net This chemical versatility allows for the construction of complex molecular architectures and the synthesis of polyfunctionalized compounds. mdpi-res.com
The reactivity of the carbon-carbon double bond in the nitrovinyl group, activated by the adjacent nitro group, allows it to participate in various cycloaddition reactions. mdpi-res.com This has been exploited in the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. For instance, derivatives of nitrostyrene (B7858105) are utilized in the synthesis of fused quinoline (B57606) and furan (B31954) derivatives. The electron-deficient nature of the alkene in this compound makes it a good candidate for reactions such as the Diels-Alder reaction.
Design of Materials with Specific Electronic Properties
The electronic properties of materials derived from this compound are heavily influenced by its inherent molecular structure. The two nitro groups act as strong electron-withdrawing groups, creating an electron-deficient π-system. This characteristic is fundamental to designing materials with specific electronic functionalities. The electron-withdrawing nature of the nitro groups can be modulated by introducing other substituents onto the benzene (B151609) ring, allowing for fine-tuning of the electronic properties of the resulting materials. brieflands.com
Exploration in Optical Materials Development and Nonlinear Optics
Materials derived from this compound have shown promise in the field of optical materials, particularly in the realm of nonlinear optics (NLO). NLO materials exhibit a nonlinear response to intense light, a property that is essential for applications such as optical switching, frequency conversion, and optical limiting. ias.ac.inscirp.org The presence of π-electron delocalization, coupled with donor-acceptor groups within a molecule, can lead to significant NLO properties. ias.ac.in
Organic molecules with nitro groups, like this compound, are known to exhibit NLO behavior. The nitro group acts as an electron acceptor, and when combined with an electron-donating group within the same molecule, it can create a charge-transfer system that enhances the NLO response. Research on related nitrobenzene (B124822) derivatives has shown that these compounds can be used in the development of optoelectronic devices and as chromophores in dyes and pigments due to their unique electronic and optical properties. ontosight.ai The investigation of materials like 4-nitrobenzoic acid has revealed considerable nonlinear refraction and absorption coefficients, highlighting the potential of nitro-containing compounds in NLO applications. ias.ac.in
Potential as Monomers in Polymer Synthesis and Modification
The vinyl group in this compound presents the opportunity for its use as a monomer in polymerization reactions. The reactivity of the double bond allows it to participate in addition polymerization, potentially leading to the formation of polymers with nitro functionalities pendent to the polymer backbone. These nitro groups can then be chemically modified to introduce other functional groups, thereby altering the properties of the polymer.
Studies on the polymerization of related styrene (B11656) derivatives, such as divinylbenzene (B73037) in the presence of nitrobenzene, have shown that nitro compounds can act as retarders or controllers in radical polymerization, leading to the formation of soluble, hyperbranched polymers. researchgate.net While direct polymerization of this compound is a subject for further exploration, the copolymerization of nitrostyrenes with other monomers has been successfully demonstrated. For example, 4-nitrostyrene (B89597) has been copolymerized with 4-aminostyrene to create block copolymers. chem-soc.si This suggests that this compound could also be incorporated into polymer chains, offering a route to functional polymers with tailored properties.
Information Regarding "this compound" is Not Available
Following a comprehensive search of available scientific literature, we were unable to locate specific data regarding the environmental behavior and degradation pathways of the chemical compound This compound .
The requested article, intended to be structured around detailed photodegradation and biodegradation mechanisms, could not be generated due to the absence of research findings for this particular substance in the public domain. Searches for this compound, and close structural relatives, did not yield information pertaining to the specific outline provided, which included:
Photodegradation Mechanisms: Influence of UV light on molecular transformation and identification of photodegradation products.
Biodegradation Pathways: Aerobic and anaerobic mechanisms by microbial communities and the role of enzymatic systems.
While general information exists for the degradation of other nitroaromatic compounds, such as nitrobenzene and nitrophenols, the strict requirement to focus solely on "this compound" prevents the use of this related but scientifically distinct data.
We regret that we cannot fulfill this request at this time. Should scientific studies on the environmental fate of "this compound" be published in the future, it would be possible to generate the requested article.
Environmental Behavior and Degradation Pathways in Environmental Chemistry
Q & A
Q. What synthetic methodologies are used to prepare this compound?
- Methodological Answer : A two-step synthesis involves: (i) Acid-catalyzed deprotection of 4-nitrobenzaldehyde dimethyl acetal to yield 4-nitrobenzaldehyde. (ii) Base-catalyzed Henry reaction between 4-nitrobenzaldehyde and nitromethane under reflux, forming the nitrovinyl group. Optimization requires pH control and solvent selection (e.g., methanol or ethanol) to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1340 cm⁻¹) and C=C stretching (~1620 cm⁻¹).
- NMR spectroscopy : ¹H NMR reveals aromatic protons (δ 8.3–8.4 ppm, doublets) and vinyl protons (δ 7.6–8.1 ppm, coupling constants J ≈ 14 Hz for trans configuration). ¹³C NMR confirms nitro and vinyl carbons (δ 138–140 ppm and δ 119–125 ppm, respectively) .
Advanced Research Questions
Q. How does the nitrovinyl group influence electronic properties and reactivity in this compound?
- Methodological Answer : The electron-withdrawing nitro group polarizes the vinyl moiety, enhancing electrophilicity for reactions like Michael additions or Diels-Alder cycloadditions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict regioselectivity. UV-Vis spectroscopy quantifies π→π* transitions (~300–400 nm), correlating with conjugation effects .
Q. Why does catalytic hydrogenation partially reduce the nitro group while leaving the vinyl bond intact?
- Methodological Answer : Cobalt catalysts (e.g., [Co²⁺–Co³⁺–Co²⁺] complexes) preferentially reduce nitro groups to amines via hydrazine-mediated pathways. The resulting amine may activate the vinyl group for subsequent hydrogenation, but steric hindrance or electronic effects (e.g., resonance stabilization) can limit reactivity. Kinetic studies (e.g., in situ FTIR) track intermediate formation to elucidate selectivity .
Q. How can mesoporous catalysts enable sequential acid/base reactions in synthesizing nitrovinyl derivatives?
- Methodological Answer : Site-isolated bifunctional catalysts (e.g., acid-functionalized mesoporous silica with external base groups) facilitate one-pot reactions. For example, acid sites deprotect acetals, while base sites catalyze Henry reactions. Pore size and surface grafting density are optimized via BET analysis and TEM to prevent cross-interference .
Q. How can researchers resolve discrepancies in reported melting points (e.g., 162°C vs. 200–202°C)?
- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Validate purity via HPLC (>98%) and DSC (to detect polymorphic transitions). Recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures consistent crystal packing. Cross-reference with XRD data to confirm structural integrity .
Q. What mechanistic insights explain the activation of vinyl groups post-nitro reduction?
- Methodological Answer : Reduction of the nitro group to an amine increases electron density at the vinyl moiety, enhancing susceptibility to electrophilic attack. Isotopic labeling (e.g., D₂ in hydrogenation) and operando NMR can track hydrogen transfer pathways. Comparative studies with nitro-free analogs isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
